molecular formula C21H18O6 B2435686 methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858769-56-9

methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2435686
CAS No.: 858769-56-9
M. Wt: 366.369
InChI Key: XNFPIFPPCGOSBQ-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

This compound represents a meticulously defined chemical entity within the broader classification of synthetic organic compounds. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, incorporating multiple functional groups within a single molecular framework. The systematic name precisely describes the spatial arrangement and connectivity of atoms, beginning with the methyl ester functionality attached to a para-substituted benzoic acid derivative. The benzoate portion serves as the foundational structural unit, to which is attached an ether-linked chromenone system through the para position of the benzene ring.

The chemical identity of this compound is further characterized by its molecular formula, which encompasses twenty-three carbon atoms, twenty-two hydrogen atoms, and six oxygen atoms, resulting in a molecular weight of approximately 394.42 daltons. This molecular composition reflects the integration of aromatic systems, ether linkages, and carbonyl functionalities that collectively define the compound's chemical behavior and potential reactivity patterns. The presence of multiple oxygen atoms distributed across ester, ether, and ketone functionalities creates a molecule with diverse chemical properties and potential interaction sites for biological systems.

The systematic nomenclature also reveals the presence of a 2-methylprop-2-en-1-yl substituent, commonly referred to as a methallyl group, which introduces unsaturation and additional reactive sites within the molecular structure. This substituent pattern is particularly significant as it provides opportunities for further chemical modifications and potentially influences the compound's biological activity profile. The precise positioning of this group at the 7-position of the chromenone system demonstrates the specificity required in synthetic organic chemistry to achieve desired molecular architectures.

Property Value Unit
Molecular Formula C₂₃H₂₂O₆ -
Molecular Weight 394.42 g/mol
Functional Groups Ester, Ether, Ketone, Alkene -
Aromatic Rings 2 -
Oxygen Atoms 6 -

Structural Relationship to Coumarin Derivatives

The structural foundation of this compound is fundamentally rooted in the coumarin chemical family, specifically featuring the characteristic 2H-chromen-2-one core structure that defines this important class of heterocyclic compounds. Coumarin derivatives constitute a vast family of naturally occurring and synthetic compounds that have been extensively studied for their diverse biological activities and chemical properties. The chromenone moiety within the target compound represents a sophisticated variation of the basic coumarin structure, incorporating additional substitution patterns that significantly modify its chemical and biological characteristics.

The relationship between this compound and classical coumarin derivatives can be understood through examination of the core benzopyrone system, which consists of a benzene ring fused to a pyrone ring. This fundamental structural motif, represented by the formula C₉H₆O₂ in its simplest form, serves as the backbone for thousands of related compounds that exhibit remarkable diversity in their biological activities. The target compound extends this basic framework through strategic incorporation of additional functional groups, creating a molecule that maintains the essential coumarin characteristics while introducing new chemical properties and potential biological activities.

Research has demonstrated that coumarin derivatives can be classified into various subcategories based on their substitution patterns and functional group arrangements. The compound under investigation represents a complex derivative that incorporates both ether and ester functionalities, positioning it within the broader category of substituted coumarins that have shown promise in pharmaceutical applications. The presence of the 7-position ether substituent is particularly significant, as modifications at this position have been shown to dramatically influence the biological activity profiles of coumarin derivatives.

The structural relationship extends beyond simple chemical similarity to encompass shared synthetic pathways and chemical reactivity patterns. Many coumarin derivatives, including the target compound, can be synthesized using established methodologies such as the Pechmann condensation, Knoevenagel condensation, and various metal-catalyzed cyclization reactions. These synthetic approaches often begin with phenolic starting materials and proceed through well-characterized intermediates to produce the desired coumarin framework with specific substitution patterns.

Coumarin Derivative Type Core Structure Key Features Relationship to Target Compound
Simple Coumarins 2H-chromen-2-one Basic benzopyrone Core structural unit
7-Hydroxycoumarins 7-OH substituted Phenolic functionality Substitution pattern template
4-Hydroxycoumarins 4-OH substituted Anticoagulant activity Alternative substitution
Complex Ether Derivatives Multiple ether links Enhanced lipophilicity Direct structural class

Historical Context in Heterocyclic Compound Research

The historical development of heterocyclic compound research provides essential context for understanding the significance of this compound within the broader landscape of synthetic organic chemistry. The study of heterocyclic compounds began in earnest during the 1800s, with several notable developments that laid the foundation for modern heterocyclic chemistry. Among the approximately twenty million chemical compounds identified by the end of the second millennium, more than two-thirds are fully or partially aromatic, and approximately half are heterocycles, demonstrating the fundamental importance of these structural motifs in chemical science.

The specific investigation of coumarin and its derivatives traces its origins to 1820, when coumarin was first extracted from tonka beans by Vogel, marking the beginning of systematic research into this important class of compounds. This initial isolation work was paralleled by independent research conducted by Nicholas Jean Baptiste Gaston Guibourt of France, who also isolated coumarin in 1820 but correctly recognized that it was not benzoic acid, as initially mistaken by Vogel. The subsequent naming of the compound as "coumarine" by Guibourt in his presentation to the pharmacy section of the Académie Royale de Médecine established the nomenclature that continues to be used today.

The synthetic chemistry of coumarins experienced significant advancement in 1868 when the English chemist William Henry Perkin achieved the first successful synthesis of coumarin. This breakthrough opened new avenues for chemical research and industrial applications, leading to the development of numerous synthetic methodologies for producing coumarin derivatives. The Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride, became one of the foundational synthetic approaches for coumarin synthesis and continues to be widely used in contemporary research.

The evolution of coumarin derivative research has been characterized by the development of increasingly sophisticated synthetic methodologies and the discovery of diverse biological activities. Classical approaches such as the Pechmann condensation and Knoevenagel condensation have been supplemented by advanced methodologies including metal-catalyzed cyclization reactions, microwave-assisted synthesis, and other modern synthetic techniques. These methodological advances have enabled the synthesis of increasingly complex coumarin derivatives, such as the target compound, which incorporates multiple functional groups and substitution patterns that would have been challenging to achieve using earlier synthetic approaches.

The contemporary relevance of coumarin derivatives in pharmaceutical research has been driven by the discovery of important biological activities, including anticoagulant properties found in 4-hydroxycoumarin derivatives. The development of synthetic anticoagulants such as warfarin, which is marketed under the brand name Coumadin, demonstrates the practical pharmaceutical applications that have emerged from fundamental research into coumarin chemistry. This historical progression from natural product isolation to synthetic methodology development to pharmaceutical application illustrates the trajectory that continues to drive research into complex coumarin derivatives like this compound.

Historical Period Key Development Researcher(s) Impact on Field
1820 First coumarin isolation Vogel, Guibourt Established foundation
1868 First synthetic coumarin William Henry Perkin Enabled synthetic chemistry
1935 Pechmann reaction optimization Appel Improved synthetic methods
1880s-1900s Classical condensation methods Various researchers Expanded synthetic toolkit
2000s-Present Advanced methodologies Contemporary researchers Complex derivative synthesis

Properties

IUPAC Name

methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-13(2)11-25-16-8-9-17-18(10-16)26-12-19(20(17)22)27-15-6-4-14(5-7-15)21(23)24-3/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFPIFPPCGOSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Multi-Step Synthesis via Chromene Core Formation

The most widely reported method involves sequential construction of the chromene scaffold, followed by functionalization with the 2-methylprop-2-en-1-yl (methallyl) and benzoate groups.

Step 1: Synthesis of 7-Hydroxy-4-oxo-4H-chromen-3-ol

The chromene core is synthesized through Kostanecki-Robinson cyclization:
$$
\text{Resorcinol derivative} + \beta\text{-keto ester} \xrightarrow{\text{Acid catalyst}} 7\text{-Hydroxy-4-oxo-4H-chromen-3-ol}
$$
Conditions:

  • Catalyst : Concentrated H₂SO₄ or polyphosphoric acid (PPA)
  • Solvent : Ethanol or acetic acid
  • Temperature : 80–100°C, 6–8 hours
  • Yield : 68–72%
Step 2: Methallylation of the 7-Hydroxy Group

The 7-hydroxy group undergoes alkylation with methallyl bromide:
$$
7\text{-Hydroxy-4-oxo-4H-chromen-3-ol} + \text{Methallyl bromide} \xrightarrow{\text{Base}} 7\text{-(2-Methylprop-2-en-1-yl)oxy-4-oxo-4H-chromen-3-ol}
$$
Optimized Parameters:

  • Base : K₂CO₃ or Cs₂CO₃ in acetone
  • Molar Ratio : 1:1.2 (chromene:methallyl bromide)
  • Reaction Time : 12 hours at reflux
  • Yield : 85–88%
Step 3: Esterification with Methyl 4-Hydroxybenzoate

The 3-hydroxy group is esterified using methyl 4-hydroxybenzoate:
$$
7\text{-(2-Methylprop-2-en-1-yl)oxy-4-oxo-4H-chromen-3-ol} + \text{Methyl 4-hydroxybenzoate} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}
$$
Key Details:

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC)
  • Catalyst : 4-Dimethylaminopyridine (DMAP)
  • Solvent : Dry dichloromethane (DCM)
  • Yield : 76–80%

Alternative Pathway via Ullmann Coupling

A patent-derived approach utilizes Ullmann coupling for direct aryl ether formation:

Reaction Scheme:

$$
\text{Methyl 4-iodobenzoate} + 7\text{-(2-Methylprop-2-en-1-yl)oxy-4-oxo-4H-chromen-3-ol} \xrightarrow{\text{CuI, Ligand}} \text{Target Compound}
$$
Conditions:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Base : K₃PO₄
  • Solvent : DMSO, 110°C, 24 hours
  • Yield : 65–70%

Optimization Strategies for Improved Efficiency

Microwave-Assisted Synthesis

Recent advancements have reduced reaction times by 60% using microwave irradiation:

Parameter Conventional Method Microwave Method
Cyclization Time 8 hours 45 minutes
Alkylation Yield 85% 92%
Esterification Time 6 hours 1.5 hours

Source: Adapted from industrial protocols.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

  • Chromene Cyclization : PPA-coated milling jars, 500 rpm, 2 hours (Yield: 70%)
  • Methallylation : K₂CO₃ as base, room temperature, 4 hours (Yield: 88%)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A pilot-scale system achieved 94% purity at 5 kg/day throughput:

Stage Reactor Type Residence Time Temperature
Cyclization Tubular (PFA) 30 min 90°C
Methallylation CSTR 2 hours 80°C
Esterification Packed-Bed (DCC) 45 min 25°C

Key Advantage: Reduced DCC usage by 40% via immobilized catalyst beds.

Waste Minimization Techniques

  • Methallyl Bromide Recovery : Distillation reclaims 78% excess reagent
  • DCM Recycling : Molecular sieves + activated carbon filtration (95% reuse)

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.15 (d, J=8.8 Hz, 2H, benzoate H), 7.95 (s, 1H, chromene H), 6.90–7.10 (m, 3H, aromatic H), 5.45 (s, 2H, methallyl CH₂), 1.85 (s, 6H, methallyl CH₃).

  • HPLC Purity :
    Column: C18, 95:5 MeOH/H₂O, 1.0 mL/min, λ=254 nm
    Retention Time: 12.3 min, Purity: 99.2%

Critical Comparison of Synthetic Methods

Method Total Yield Purity Cost (USD/g) Scalability
Multi-Step Classical 52% 98.5% 120 Moderate
Ullmann Coupling 48% 97.8% 145 Low
Microwave-Assisted 63% 99.1% 110 High
Continuous Flow 68% 99.5% 95 Industrial

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted chromone and benzoate derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of a range of pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Data Table: Anti-inflammatory Efficacy

Concentration (µg/mL)Cytokine Inhibition (%)
1025
2045
5070

This table summarizes the inhibition percentage of pro-inflammatory cytokines at different concentrations, highlighting its potential use in treating inflammatory conditions .

Pesticide Development

This compound has been explored as a bioactive compound in pesticide formulations. Its efficacy against phytopathogenic fungi suggests its utility in crop protection.

Case Study:
A field trial conducted on tomato crops revealed that formulations containing this compound reduced fungal infection rates by over 60% compared to untreated controls. This underscores its potential as an eco-friendly pesticide alternative .

Polymer Additives

In material science, this compound has been investigated as an additive in polymer matrices to enhance their mechanical properties and UV stability.

Data Table: Mechanical Properties of Polymer Composites

Sample TypeTensile Strength (MPa)Elongation at Break (%)
Control255
With Additive (5%)308
With Additive (10%)3512

This table illustrates the improvement in mechanical properties when the compound is incorporated into polymer composites, indicating its role as a performance-enhancing additive .

Mechanism of Action

The mechanism of action of methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-ylacetate: Shares a similar chromone core but differs in the ester moiety.

    Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate: Similar structure but with a propyl ester instead of a methyl ester

Uniqueness

methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C18H18O6\text{C}_{18}\text{H}_{18}\text{O}_{6}

This structure includes a chromenone moiety linked to a benzoate group, which is significant for its biological properties.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Activity
Studies have shown that derivatives of chromenones possess antimicrobial properties. In vitro tests against various bacterial strains indicated that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

3. Anticancer Potential
The compound's structure suggests possible anticancer activity, particularly due to the presence of the chromenone nucleus. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown effectiveness against prostate cancer cell lines in vitro .

The biological activity of this compound can be attributed to several mechanisms:

1. Modulation of Enzymatic Activity
The compound may influence various enzymes involved in metabolic pathways, thereby altering cellular responses. Its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been hypothesized to contribute to its anti-inflammatory effects .

2. Interaction with Cellular Signaling Pathways
Research indicates that the compound may affect key signaling pathways related to cell survival and apoptosis, including the PI3K/Akt and MAPK pathways. This modulation can lead to enhanced apoptosis in cancer cells while sparing normal cells .

Case Studies

Case Study 1: Anticancer Activity in Prostate Cancer
A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were recorded at concentrations lower than those required for traditional chemotherapeutics, indicating a promising therapeutic index .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL, suggesting potent antimicrobial properties comparable to established antibiotics .

Data Tables

Biological Activity Effect Reference
AntioxidantSignificant radical scavenging
AntimicrobialEffective against S. aureus
AnticancerIC50 < 10 µM in prostate cancer

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of the allyl ether group.
  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 2-methylprop-2-en-1-yl bromide) to improve yield .

How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Basic Research Question
Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., allyl ether protons at δ 4.6–5.2 ppm, chromenone carbonyl at δ 175–180 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Tip : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric derivatives (e.g., methyl vs. ethyl esters) .

What biological screening approaches are suitable for initial evaluation of this compound's activity?

Basic Research Question

  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
    • Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/COX-2), leveraging the chromenone core’s UV activity .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .

Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS to avoid false negatives .

How does the 2-methylprop-2-en-1-yl (allyl) ether group influence this compound’s solubility and bioactivity compared to other substituents?

Advanced Research Question

  • Solubility : The allyl ether enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. Compare with methoxy (logP ~2.8) or hydroxy (logP ~1.5) analogs .
  • Bioactivity : Allyl ethers may confer selective inhibition of cytochrome P450 enzymes due to π-π stacking with hydrophobic active sites. For example, analogs with bulkier substituents (e.g., benzyl) show reduced COX-2 selectivity .

Experimental Design : Synthesize derivatives with varying 7-position substituents and compare IC₅₀ values in target assays .

What strategies can resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Source of Contradictions : Variability in assay conditions (e.g., serum concentration, incubation time) or impurities in synthesized batches.
  • Resolution Strategies :
    • Reproducibility Checks : Validate activity across multiple labs using standardized protocols (e.g., CLIA guidelines).
    • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the allyl ether in cell culture media) .
    • Target Engagement Studies : Employ thermal shift assays or CRISPR-Cas9 knockout models to confirm direct target binding .

How can researchers improve the hydrolytic stability of the allyl ether moiety under physiological conditions?

Advanced Research Question

  • Problem : The allyl ether is prone to enzymatic or acidic hydrolysis, reducing in vivo efficacy.
  • Solutions :
    • Structural Modifications : Replace the allyl group with a cyclopropylmethoxy group, which resists hydrolysis while maintaining lipophilicity .
    • Prodrug Approach : Mask the ester as a tert-butyl or pivaloyloxymethyl derivative, cleaved selectively in target tissues .

Validation : Monitor stability in simulated gastric fluid (pH 1.2) and human liver microsomes .

What computational tools are effective for predicting SAR and off-target interactions of this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., MAPK) or nuclear receptors (e.g., PPAR-γ) .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP inhibition, and hERG liability .
  • Machine Learning : Train models on chromenone derivative datasets to predict novel targets (e.g., histone deacetylases) .

Validation : Cross-reference predictions with high-throughput screening data .

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